molecular formula C19H26O11 B14087005 1,5-Anhydro-2-O-(6-O-benzoyl-a-D-galactopyranosyl)

1,5-Anhydro-2-O-(6-O-benzoyl-a-D-galactopyranosyl)

Cat. No.: B14087005
M. Wt: 430.4 g/mol
InChI Key: RXRSNDCGNOOFLH-VZNNHAMSSA-N
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Description

1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) is a complex carbohydrate derivative It is a glucitol-based compound with a benzoyl group attached to the galactopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) typically involves the selective protection and deprotection of hydroxyl groups on the sugar moiety. The benzoylation reaction is a key step, where benzoyl chloride is used in the presence of a base such as pyridine to introduce the benzoyl group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Anhydro-2,3,4-tri-O-benzoyl-6-deoxy-D-arabino-hex-1-enitol
  • 1,5-Anhydro-6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol

Uniqueness

1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) is unique due to its specific structural configuration and the presence of the benzoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H26O11

Molecular Weight

430.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C19H26O11/c20-6-10-13(21)14(22)11(7-27-10)29-19-17(25)16(24)15(23)12(30-19)8-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11+,12-,13-,14-,15+,16+,17-,19+/m1/s1

InChI Key

RXRSNDCGNOOFLH-VZNNHAMSSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O

Origin of Product

United States

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